REACTION_CXSMILES
|
[CH2:1]([Li])CCC.C(NC(C)C)(C)C.[CH3:13][CH:14]([CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:15]([O:17][CH3:18])=[O:16].CI.CN(P(N(C)C)(N(C)C)=O)C.[Cl-].[NH4+]>C1COCC1>[CH3:13][C:14]([CH3:1])([CH2:19][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:15]([O:17][CH3:18])=[O:16] |f:5.6|
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Name
|
|
Quantity
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28.3 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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CC(C(=O)OC)CC1=CC=CC=C1
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Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
aqueous saturated solution
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Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
After the mixture was stirred at -78° C. for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After the mixture was stirred at -78° C. for 30 minutes
|
Duration
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30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred at -78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with ether (50 ml×4)
|
Type
|
WASH
|
Details
|
the combined ether layers were washed with water (50 ml) and brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
This residue was distilled
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)(CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8909 g | |
YIELD: PERCENTYIELD | 51.7% | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |